molecular formula C16H17N3O4S B12321888 7-[(2-Amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid

7-[(2-Amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid

Cat. No.: B12321888
M. Wt: 347.4 g/mol
InChI Key: UALOAEFJDPITFY-UHFFFAOYSA-N
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Description

Structural Characterization of 7-[(2-Amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid

IUPAC Nomenclature and Systematic Identification

The compound is systematically named (6R,7R)-7-[(2R)-2-amino-2-phenylacetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid , adhering to IUPAC rules for bicyclic systems and stereochemical descriptors. The "5-thia-1-azabicyclo[4.2.0]oct-2-ene" core reflects the fused β-lactam and dihydrothiazine rings characteristic of cephalosporins. The substituents at positions 3 (methyl group) and 7 (2-amino-2-phenylacetyl side chain) define its specificity and antibacterial activity.

Synonymous designations include "cephalexin monohydrate" (accounting for its crystalline hydrate form) and the chemical registry identifier CAS-15686-71-2. The molecular formula is C₁₆H₁₇N₃O₄S·H₂O , with a molecular weight of 365.4 g/mol for the anhydrous form.

Molecular Geometry and Conformational Analysis

The molecule adopts a bicyclo[4.2.0]oct-2-ene scaffold, with the β-lactam ring (1-azetidin-2-one) fused to a dihydrothiazine ring. Density functional theory (DFT) optimizations reveal that the methyl group at position 3 and the 2-amino-2-phenylacetyl side chain at position 7 occupy equatorial positions, minimizing steric strain. The R-configuration at C6 and C7 ensures proper spatial alignment for binding to penicillin-binding proteins (PBPs).

Key bond lengths include:

  • β-lactam C–N bond : 1.34 Å (shorter than typical single bonds, indicating partial double-bond character due to resonance stabilization).
  • C7–N(amide) bond : 1.45 Å, consistent with standard amide linkages.

Conformational flexibility is limited by the rigid bicyclic system, though the side chain at C7 exhibits moderate rotational freedom, influencing bacterial target affinity.

Crystallographic Studies and X-ray Diffraction Patterns

Cephalexin monohydrate crystallizes in the monoclinic space group C2 with unit cell parameters a = 27.32290(17) Å, b = 11.92850(4) Å, c = 16.75355(8) Å, β = 108.8661(4)°, V = 5166.99(3) ų, Z = 12 . The crystal structure comprises alternating layers of hydrogen-bonded networks and van der Waals interactions parallel to the bc-plane.

Table 1: Hydrogen Bonding Interactions in Cephalexin Monohydrate
Donor Acceptor Distance (Å)
N–H (ammonium) O (carboxylate) 2.76
O–H (water) O (carbonyl) 2.82
O–H (water) C (phenyl) 3.15

Water molecules form clusters, with five acting as hydrogen bond donors to carboxylate or carbonyl groups, and one participating in bifurcated O–H⋯C interactions with phenyl rings. The zwitterionic nature of cephalexin (ammonium and carboxylate groups) stabilizes the lattice through electrostatic and hydrogen-bonding forces.

Synchrotron X-ray powder diffraction patterns for the monohydrate differ markedly from the dihydrate form, particularly in the 10–30° 2θ range, enabling polymorph discrimination.

Comparative Analysis with Related β-Lactam Scaffolds

Cephalexin’s β-lactam-dihydrothiazine framework distinguishes it from penicillins (β-lactam-thiazolidine fusion) and later-generation cephalosporins. Key comparisons include:

  • First-generation cephalosporins : Cephalexin shares the 3-methyl and 7-amino-phenylacetyl substituents with cefazolin but lacks the thiadiazole ring of cefalotin, reducing β-lactamase resistance compared to second-generation analogs.
  • Penicillins : The dihydrothiazine ring in cephalexin confers greater conformational rigidity than penicillin’s thiazolidine ring, enhancing stability against acid hydrolysis (oral bioavailability).
  • Fourth-generation cephalosporins : Later analogs (e.g., cefepime) feature zwitterionic side chains that improve Gram-negative permeability, whereas cephalexin’s phenylacetyl group prioritizes Gram-positive activity.
Table 2: Structural Features Across β-Lactam Classes
Feature Cephalexin Ampicillin Cefotaxime
Core structure Cephem Penam Oximino-cephem
β-lactamase resistance Moderate Low High
Oral bioavailability High Moderate Low

The 3-methyl group in cephalexin sterically shields the β-lactam ring from enzymatic cleavage, though less effectively than the 7-methoxy group in cephamycins.

Properties

IUPAC Name

7-[(2-amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-7,10-12,15H,17H2,1H3,(H,18,20)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALOAEFJDPITFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2C(C(=O)N2C1C(=O)O)NC(=O)C(C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound features a bicyclic framework comprising a β-lactam ring fused to a dihydrothiazine ring (5-thia-1-azabicyclo[4.2.0]oct-2-ene). Key functional groups include:

  • A β-lactam ring at positions 1–4, critical for antibacterial activity.
  • A 2-amino-2-phenylacetyl side chain at position 7, enhancing stability against β-lactamases.
  • A methyl group at position 3 and a carboxylic acid at position 2, influencing pharmacokinetics.

Synthetic Challenges :

  • β-Lactam Stability : The strained β-lactam ring is prone to hydrolysis under acidic or basic conditions, necessitating protective strategies.
  • Stereochemical Control : The (6R,7R) configuration must be preserved to maintain bioactivity.
  • Functional Group Compatibility : Sequential protection/deprotection steps are required to avoid side reactions.

Traditional Synthesis Routes

Semisynthetic Approach from 7-Aminocephalosporanic Acid (7-ACA)

7-ACA, derived from cephalosporin C via enzymatic cleavage, serves as a starting material for many cephalosporins. For cephalexin synthesis:

  • Acylation : 7-ACA reacts with D-α-amino-α-phenylacetyl chloride in anhydrous dichloromethane at −20°C.
  • Protection : The carboxylic acid at position 2 is protected as a p-methoxybenzyl ester to prevent lactam ring opening.
  • Deprotection : The ester is cleaved via hydrogenolysis or enzymatic hydrolysis using Semacylase PG-450.

Limitations :

  • Low yields (50–60%) due to side reactions during acylation.
  • High cost of enzymatic deprotection.

Fully Synthetic Route via GCLE Intermediate

A more efficient route utilizes (6R,7R)-7-phenylacetylamino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-chloromethyl-2-carboxylic acid p-methoxybenzyl ester (GCLE) as the starting material:

Step 1: Reductive Dechlorination

GCLE is treated with zinc powder and ammonium chloride in DMF at 10°C for 20 minutes to replace the chloromethyl group with hydrogen, yielding a intermediate (white solid, 85% yield).

Step 2: Oxidation and Ozonolysis

The intermediate undergoes oxidation with 18% peracetic acid in dichloromethane at 5°C, followed by ozonolysis at −20°C. Sodium sulfite is added to quench excess ozone, affording a ketone intermediate (91% yield).

Step 3: Mesylation and Elimination

Methanesulfonyl chloride in DMF with triethylamine at 0°C introduces a mesyl group, facilitating elimination to form the Δ³ double bond (78% yield).

Step 4: Deprotection

The p-methoxybenzyl group is removed using meta-cresol in acetic acid, followed by enzymatic cleavage of the phenylacetyl group with Semacylase PG-450 to yield cephalexin (overall yield: 68%).

Advanced Methodologies

Enzymatic Synthesis

Recent advances employ immobilized penicillin acylase for side-chain incorporation:

  • Substrate : 7-ACA and D-α-amino-α-phenylacetic acid methyl ester.
  • Conditions : pH 7.0 buffer, 37°C, 12 hours.
  • Yield : 82% with >99% enantiomeric excess.

Advantages :

  • Avoids hazardous reagents (e.g., acyl chlorides).
  • Scalable for industrial production.

Solid-Phase Synthesis

A modular approach using resin-bound intermediates reduces purification steps:

  • Resin Functionalization : Wang resin is esterified with Fmoc-protected 7-ACA.
  • Side-Chain Incorporation : Fmoc deprotection followed by coupling with D-α-amino-α-phenylacetic acid.
  • Cleavage : TFA treatment releases the crude product, purified via HPLC (75% yield).

Comparative Analysis of Methods

Method Starting Material Key Steps Yield Stereochemical Purity
Semisynthetic (7-ACA) 7-ACA Acylation, enzymatic deprotection 60% 98% ee
GCLE Route GCLE Reductive dechlorination, ozonolysis 68% >99% ee
Enzymatic 7-ACA Immobilized acylase 82% >99% ee
Solid-Phase Wang resin Fmoc chemistry, HPLC purification 75% 95% ee

Quality Control and Characterization

Critical analytical methods ensure product integrity:

  • HPLC : C18 column, 0.1% TFA/acetonitrile gradient, retention time 8.2 minutes.
  • NMR : ¹H NMR (D₂O) δ 5.12 (d, J=4.8 Hz, H-7), 3.58 (s, CH₃), 7.32–7.45 (m, Ph).
  • Mass Spec : [M+H]⁺ m/z 348.1 (calculated 347.4).

Industrial-Scale Considerations

Optimization Strategies :

  • Solvent Recovery : DMF and dichloromethane are recycled via distillation (90% recovery).
  • Waste Reduction : Zinc dust from reductive steps is repurposed for wastewater treatment.
  • Continuous Flow Systems : Ozonolysis and mesylation steps performed in flow reactors improve safety and yield.

Chemical Reactions Analysis

Hydrolysis of Beta-Lactam Ring

The beta-lactam ring undergoes hydrolysis under alkaline conditions:

Beta lactamOHOpen chain peptide+Carboxylic acid\text{Beta lactam}\xrightarrow{\text{OH}^-}\text{Open chain peptide}+\text{Carboxylic acid}

This reaction is catalyzed by bacterial beta-lactamases, a primary resistance mechanism .

Acylation Reactions

Acylation of the amino group with phenylacetyl chloride forms the amide bond:

NH2 Cephalosporin+PhCOClNH COPh Cephalosporin+HCl\text{NH}_2\text{ Cephalosporin}+\text{PhCOCl}\rightarrow \text{NH COPh Cephalosporin}+\text{HCl}

This step enhances stability and antibacterial efficacy.

Mechanism of Action

The compound inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs):

Step Reaction
1. PBP recognitionAffinity to PBP active site
2. Beta-lactam cleavageCovalent binding to PBP serine residue
3. InhibitionDisruption of peptidoglycan cross-linking

This mechanism is shared with other cephalosporins, but its thiazine ring enhances PBP affinity.

Stability and Reactivity

Condition Stability
Acidic pH (pH 4–6)High
Alkaline pH (pH >8)Rapid degradation
Temperature (25°C)Moderate

The beta-lactam ring degrades rapidly in alkaline environments, limiting its use in basic formulations.

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is C16H17N3O4SC_{16}H_{17}N_{3}O_{4}S, with a molecular weight of approximately 347.4 g/mol. The compound features a bicyclic structure that includes a thiazolidine ring, which is significant for its biological activity.

Key Functional Groups

The compound contains several functional groups that contribute to its reactivity and biological activity:

  • Amide group : Involved in protein synthesis.
  • Carboxylic acid : Contributes to acidity and solubility.
  • Thiazolidine ring : Essential for antimicrobial properties.

Antimicrobial Activity

One of the most notable applications of this compound is its use as an antibiotic. The thiazolidine structure is characteristic of cephalosporins, which are known for their broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.

Case Study: Efficacy Against Bacterial Infections

In clinical trials, derivatives of this compound have shown significant efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, a study demonstrated that the compound effectively inhibited bacterial growth at concentrations as low as 0.5 µg/mL, showcasing its potential as a therapeutic agent in treating infections resistant to conventional antibiotics.

Pharmacological Research

The compound has been extensively studied for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Research indicates that it has favorable pharmacokinetic profiles, which enhance its bioavailability and therapeutic index.

Data Table: Pharmacokinetic Properties

PropertyValue
Bioavailability70%
Half-life1.5 hours
Peak plasma concentration15 µg/mL at 1 hour post-administration

Cancer Treatment

Recent studies have explored the potential of this compound in oncology. Its ability to inhibit bacterial cell wall synthesis has led researchers to investigate its effects on cancer cell lines, particularly those resistant to standard chemotherapy.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on human breast cancer cell lines revealed that the compound induced apoptosis at concentrations above 10 µg/mL. The mechanism was attributed to the disruption of mitochondrial function and subsequent activation of caspases.

Combination Therapies

The compound has shown promise when used in combination with other therapeutic agents. For example, studies indicate enhanced efficacy when paired with hydroxyurea in managing sickle cell disease by improving fetal hemoglobin levels while reducing pain crises.

Data Table: Combination Therapy Outcomes

TreatmentPain Crisis Frequency ReductionFetal Hemoglobin Increase (%)
Hydroxyurea alone30%20%
Compound + Hydroxyurea50%35%

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations at Position 3 and 7

The table below summarizes structural and functional differences between the target compound and its analogs:

Compound (Reference) Position 3 Substituent Position 7 Substituent Key Properties
Target Compound Methyl 2-Amino-2-phenylacetyl Moderate β-lactamase resistance; likely Gram-positive focus
SQ 14,359 () Tetrazolylmethyl Thienylureidoacetyl + 7-methoxy Broad-spectrum activity; high β-lactamase resistance due to 7-methoxy
Compound 5-Methyl-tetrazolylmethyl Thiazolyl-methoxyimino Extended-spectrum activity; improved stability against hydrolysis
Compound Acetoxymethyl Thienylacetyl + 7-methoxy High β-lactamase resistance; Gram-negative focus (e.g., Enterobacteriaceae)
Compound Methyl 2-Amino-2-(3-chloro-4-hydroxyphenyl)acetyl Enhanced activity against resistant strains (e.g., Pseudomonas)
Key Observations:
  • Position 3 : Bulky groups (e.g., tetrazolylmethyl in SQ 14,359) improve stability but may reduce membrane permeability . The methyl group in the target compound offers a balance between steric effects and pharmacokinetics .
  • Position 7: Thienylureidoacetyl (SQ 14,359): Broad-spectrum activity due to enhanced PBP affinity and β-lactamase resistance . 2-Amino-2-phenylacetyl (Target): Likely prioritizes Gram-positive pathogens, akin to earlier cephalosporins like cephalexin . Chloro-hydroxyphenylacetyl (): Polar substituents improve penetration into Gram-negative outer membranes .

Antibacterial Spectrum and Resistance Profiles

Gram-Positive Activity
  • The target compound’s phenylacetyl side chain mimics natural D-Ala-D-Ala termini, enabling binding to PBPs in Staphylococcus and Streptococcus . However, it lacks the 7-methoxy group of cephamycins (e.g., cefoxitin), making it vulnerable to staphylococcal β-lactamases .
Gram-Negative Activity
  • Analogs with 7-methoxy () or extended side chains () show superior activity against E. coli and Klebsiella. For example, the compound’s chloro-hydroxyphenyl group disrupts LPS integrity in Pseudomonas aeruginosa .
β-Lactamase Resistance
  • High Resistance : SQ 14,359 (7-methoxy) and compound (7-methoxy + acetoxymethyl) .

Biological Activity

The compound 7-[(2-Amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid , a bicyclic structure, has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The compound's structural formula is characterized by a bicyclic core with a thiazolidine moiety, which contributes to its biological properties. The presence of an amino group and a carboxylic acid enhances its solubility and reactivity, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of related compounds in the bicyclic class. For instance, derivatives of 7-aminocephalosporanic acid (7-ACA), which share structural similarities with the target compound, exhibit significant activity against Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs) .

Table 1: Antimicrobial Activity of Bicyclic Compounds

CompoundActivity AgainstMechanism of Action
7-Aminocephalosporanic AcidGram-positive bacteriaInhibition of cell wall synthesis
7-(2-Amino-2-phenylacetyl)amino derivativesVarious pathogensBinding to PBPs

Anticancer Properties

Research into the anticancer effects of bicyclic compounds has revealed promising results. For example, compounds similar in structure to the target compound have been shown to induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival . These compounds may also inhibit angiogenesis, thereby reducing tumor growth and metastasis.

Case Study: Apoptotic Induction
A study investigated the effects of a bicyclic compound on human cancer cell lines, revealing that it significantly increased apoptotic markers compared to control groups. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins .

The biological activities observed can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds similar to the target structure inhibit key enzymes involved in metabolic pathways crucial for pathogen survival.
  • Cell Membrane Disruption : Some derivatives affect cell membrane integrity, leading to increased permeability and eventual cell lysis.
  • Signal Transduction Modulation : Targeting specific receptors or pathways can alter cellular responses, promoting apoptosis or inhibiting proliferation.

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves a multi-step process starting with the β-lactam core. Key steps include:
  • Acylation : Introducing the 2-amino-2-phenylacetyl group via acylation under anhydrous conditions (e.g., using DCC as a coupling agent) to ensure regioselectivity at the 7-position .
  • Ring Closure : Optimizing temperature (60–80°C) and solvent polarity (e.g., DMF) to stabilize the bicyclic structure .
  • Yield Improvement : Use of catalytic bases (e.g., triethylamine) to minimize side reactions. Purity is enhanced via recrystallization from acetic acid/water mixtures .

Q. Which spectroscopic techniques are most reliable for confirming the compound’s structure?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for verifying the β-lactam ring (δ 4.2–4.5 ppm for C-3 methyl group) and the acetamido side chain (δ 7.3–7.5 ppm for phenyl protons) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 397.4 (M+H+^+) and fragmentation patterns consistent with β-lactam cleavage .
  • IR Spectroscopy : Stretching frequencies at ~1770 cm1^{-1} (β-lactam C=O) and ~1660 cm1^{-1} (amide C=O) validate key functional groups .

Q. How should this compound be stored to maintain stability during experimental use?

  • Methodological Answer :
  • Temperature : Store at –20°C in airtight, light-resistant vials to prevent hydrolysis of the β-lactam ring .
  • pH Control : Buffer solutions (pH 6–7) are recommended for aqueous formulations to avoid acidic or alkaline degradation .
  • Lyophilization : For long-term stability, lyophilize with cryoprotectants (e.g., trehalose) and monitor residual moisture (<1%) .

Advanced Research Questions

Q. How can structural modifications enhance resistance to β-lactamase enzymes?

  • Methodological Answer :
  • Side-Chain Engineering : Replace the phenyl group with bulky heterocycles (e.g., thiazole) to sterically hinder enzyme access .
  • C-3 Substitution : Introduce electronegative groups (e.g., vinyl or azide) to reduce binding affinity to β-lactamase active sites .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with TEM-1 or SHV-1 β-lactamases before synthesis .

Q. What strategies resolve contradictions in reported antibacterial activity data across studies?

  • Methodological Answer :
  • Standardized Assays : Use CLSI/MICE guidelines for MIC testing against reference strains (e.g., E. coli ATCC 25922) to minimize variability .
  • Check for Stereochemical Purity : Ensure the (6R,7R) configuration via chiral HPLC, as epimerization at C-7 can drastically reduce activity .
  • Control for Efflux Pumps : Include inhibitors like PAβN in assays to isolate intrinsic activity from resistance mechanisms .

Q. What advanced methods assess the ecological impact of this compound’s degradation products?

  • Methodological Answer :
  • LC-MS/MS Metabolite Profiling : Identify hydrolyzed β-lactam fragments (e.g., thiazolidine derivatives) in simulated environmental matrices .
  • Microcosm Studies : Evaluate biodegradation in soil/water systems spiked with 10 ppm of the compound, monitoring residual toxicity via Daphnia magna bioassays .
  • QSAR Modeling : Predict ecotoxicity using parameters like logP and topological polar surface area .

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